D-Glucitol, reaction products with epichlorohydrin

Description

D-Glucitol, reaction products with epichlorohydrin (CAS 68412-01-1) is a cross-linked polymer formed by reacting D-glucitol (sorbitol), a six-carbon sugar alcohol, with epichlorohydrin (ECH), a highly reactive epoxide and organochlorine compound . The reaction occurs in an alkaline environment, leading to ether linkages between sorbitol hydroxyl groups and ECH . The product is a water-soluble, crystalline solid with a molecular formula of C₁₂H₂₂O₈ and a molecular weight of 294.3 g/mol . It exhibits high stability and is utilized as a plasticizer, flame retardant, and adhesive in industrial applications .

Properties

IUPAC Name |

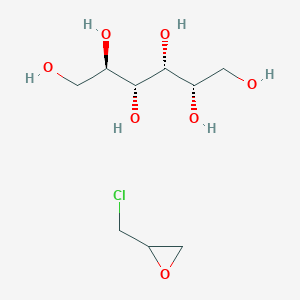

2-(chloromethyl)oxirane;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6.C3H5ClO/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3/h3-12H,1-2H2;3H,1-2H2/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEKEYCRXYZVLJ-VFQQELCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(O1)CCl.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29994-68-1 | |

| Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29994-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30952407 | |

| Record name | 2-(Chloromethyl)oxirane--hexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | D-Glucitol, reaction products with epichlorohydrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68412-01-1, 29994-68-1 | |

| Record name | D-Glucitol, reaction products with epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68412-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029994681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, reaction products with epichlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, reaction products with epichlorohydrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Chloromethyl)oxirane--hexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, reaction products with epichlorohydrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lewis Acid-Catalyzed Chlorohydrin Formation

Lewis acids facilitate the nucleophilic attack of sorbitol’s hydroxyl groups on epichlorohydrin. For example, lanthanum trifluoromethanesulfonate (0.1–2 wt% relative to sorbitol) enables reactions at 100–150°C, with epichlorohydrin added incrementally over 1–10 hours. This method minimizes side reactions such as polymerization, which are prevalent in base-catalyzed systems. A molar excess of epichlorohydrin (1.1–5.0 equivalents per hydroxyl group) ensures complete conversion, yielding chlorohydrin intermediates with negligible residual hydroxyl content.

Phase-Transfer Catalyzed Ring Closure

Following chlorohydrin formation, aqueous sodium hydroxide (0.9–1.3 equivalents per epichlorohydrin) is introduced alongside phase-transfer catalysts like tetramethylammonium chloride. This system promotes dehydrochlorination at 55–60°C, with water removed via azeotropic distillation to drive the reaction to completion. The phase-transfer catalyst enhances interfacial contact between the organic chlorohydrin and aqueous alkali phases, reducing reaction time and improving epoxy yield (typically 85–90%).

Single-Stage vs. Multi-Stage Process Optimization

Industrial processes for synthesizing sorbitol-epichlorohydrin adducts employ either single-stage alkaline glycidylation or multi-stage Lewis acid/phase-transfer hybrid approaches .

Single-Stage Alkaline Process

In this method, sorbitol is reacted with a large excess of epichlorohydrin (3–8 equivalents per hydroxyl group) in the presence of concentrated sodium hydroxide (30–50% aqueous solution). The reaction mixture is maintained at 100–115°C, with continuous distillation of water and epichlorohydrin. The latter is condensed and recycled into the reactor to maintain stoichiometric excess. Key advantages include:

-

Simplified workflow with no intermediate isolation.

-

High epoxy functionality (up to 4.5 epoxide groups per sorbitol molecule).

However, this method risks over-glycidylation and polymer formation if temperature or alkali concentration exceeds optimal ranges.

Multi-Stage Hybrid Process

The hybrid approach combines Lewis acid catalysis for chlorohydrin formation (Step A) with phase-transfer-catalyzed ring closure (Step C). For example:

-

Step A : Sorbitol (1 mol) and La(OTf)₃ (0.8 wt%) are heated to 130°C, followed by incremental epichlorohydrin addition (2 mol over 1 hour).

-

Step C : The chlorohydrin intermediate is reacted with excess epichlorohydrin (4–6 mol per hydroxyl group) and tetramethylammonium chloride (0.5–1.0 wt%) under alkaline conditions.

This method achieves superior epoxy values (6.9–7.1 mol/kg) and lower chlorine content (1.0–1.2%) compared to single-stage processes.

Critical Process Parameters and Their Impact

Stoichiometric Ratios

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| Epichlorohydrin:Sorbitol | 3:1 to 8:1 (mol/mol) | Higher ratios reduce residual OH |

| NaOH:Sorbitol | 0.9:1 to 1.3:1 (mol/mol) | Excess alkali increases Cl⁻ content |

| Catalyst Loading | 0.1–2.0 wt% | Prevents side reactions |

Temperature and Time Profiles

-

Dehydrochlorination : 55–60°C for 3–4 hours.

Prolonged heating above 150°C degrades epoxy groups into diols, while temperatures below 50°C result in incomplete ring closure.

Purification and Analytical Methods

Isolation Techniques

Quality Control Metrics

-

Epoxide Value : Determined by titration with HBr/acetic acid (target: 6.5–7.2 mol/kg).

-

Total Chlorine Content : Measured via X-ray fluorescence (acceptable range: <1.5 wt%).

-

Hydroxyl Value : FT-IR spectroscopy confirms residual OH groups (<0.5 mmol/g).

Industrial-Scale Case Studies

Example 1: Multi-Stage Process

Chemical Reactions Analysis

D-Glucitol, reaction products with epichlorohydrin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dimethyl sulfoxide, and controlled temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .

Scientific Research Applications

Industrial Uses

D-Glucitol reaction products with epichlorohydrin are primarily used in the following industries:

- Adhesives and Sealants : The epoxy groups formed during the reaction provide excellent adhesion properties, making these compounds suitable for use in adhesives and sealants.

- Coatings : The glycidyl ethers are utilized in coatings due to their chemical stability and resistance to moisture and chemicals.

- Composite Materials : Used as a matrix resin in composite materials, enhancing mechanical properties and thermal stability.

Pharmaceutical Applications

In pharmaceuticals, these compounds serve as intermediates for synthesizing various drugs. Their biocompatibility allows them to be used in drug delivery systems and as stabilizers for active pharmaceutical ingredients (APIs).

Biodegradable Plastics

D-Glucitol reaction products contribute to the development of biodegradable plastics. Their incorporation into polymer matrices aids in achieving desired mechanical properties while ensuring environmental sustainability.

Research Applications

Research has shown that D-Glucitol derivatives exhibit promising properties for applications in drug formulation and delivery systems. Studies focus on their ability to enhance solubility and bioavailability of poorly soluble drugs .

Case Study 1: Adhesive Development

A study conducted on the use of D-Glucitol-based glycidyl ethers in adhesive formulations demonstrated improved bonding strength compared to traditional adhesives. The epoxy functionality provided by these compounds allowed for better cross-linking during curing processes, resulting in adhesives that are not only strong but also resistant to environmental degradation.

Case Study 2: Biodegradable Plastics

Research into biodegradable plastics incorporating D-Glucitol derivatives showed that these materials could degrade under composting conditions while maintaining mechanical integrity during use. The study highlighted the potential for reducing plastic waste through the use of renewable resources like D-Glucitol.

Mechanism of Action

The mechanism of action of D-Glucitol, reaction products with epichlorohydrin involves the formation of crosslinked networks through the reaction of the epoxide groups with various nucleophiles. The epoxide groups are highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This crosslinking process results in the formation of three-dimensional networks that impart high thermal and chemical resistance to the resulting materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclodextrin-Epichlorohydrin Polymers

- Structure : Cyclodextrins (CDs) cross-linked with ECH form heterogeneous ether networks with varying molecular weights .

- Properties : Water-soluble with controlled swelling capacity; higher chemical resistance compared to sorbitol-ECH products .

- Applications : Drug delivery systems, encapsulation agents, and chromatography resins .

- Toxicity : ECH is toxic, but cross-linked CD polymers are considered safer for biomedical use .

- Key Difference : CDs have a hydrophobic cavity, enabling host-guest interactions absent in sorbitol-ECH products .

Glycerol-Epichlorohydrin Products (e.g., Polyglycerols)

- Structure : Linear or branched polyglycerols synthesized via ECH-mediated oligomerization of glycerol .

- Properties : Liquid or semi-solid at room temperature; hygroscopic due to unreacted hydroxyl groups .

- Applications : Surfactants, food additives, and polymer precursors .

- Toxicity : Generally recognized as safe (GRAS) for food applications, unlike sorbitol-ECH products, which are restricted to industrial uses .

- Key Difference : Glycerol-derived products have lower thermal stability compared to sorbitol-ECH cross-linked polymers .

Phenolic Resins and Amine-Epichlorohydrin Polymers (e.g., CAS 38467-29-7)

- Structure : Epichlorohydrin reacts with aromatic amines (e.g., 1,3-benzenedimethanamine) to form rigid, high-molecular-weight polymers .

- Properties : Insoluble in water; high thermal and mechanical stability .

- Applications : Epoxy resins, coatings, and composites .

- Toxicity : Residual ECH in resins may leach during aging, posing environmental risks .

- Key Difference : These polymers are tailored for structural applications, unlike sorbitol-ECH products, which prioritize solubility and reactivity .

Data Tables

Table 1: Physicochemical Properties of Selected ECH-Based Polymers

Table 2: Reaction Conditions and Toxicity Profiles

Research Findings and Industrial Relevance

Synthesis Efficiency : Sorbitol-ECH reactions achieve >90% yields under optimized alkaline conditions, comparable to cyclodextrin-ECH systems .

Environmental Impact : Glycerol-derived ECH processes (e.g., biodiesel byproduct valorization) are more sustainable than propylene-based ECH routes .

Thermal Behavior : Sorbitol-ECH products exhibit superior thermal stability (TGA decomposition >250°C) compared to glycerol-ECH polymers (<200°C) .

Market Trends : Epichlorohydrin demand is driven by epoxy resin production (60% of global ECH consumption), limiting the commercial scale of niche products like sorbitol-ECH polymers .

Biological Activity

D-Glucitol, also known as sorbitol, is a sugar alcohol that is widely used in food and pharmaceutical applications due to its sweetening properties and low caloric content. When reacted with epichlorohydrin, a compound known for its reactivity and use in the production of epoxy resins, D-Glucitol forms various reaction products that can exhibit significant biological activities. This article explores the biological activity of these compounds, focusing on their toxicological profiles, potential therapeutic applications, and environmental impacts.

D-Glucitol (C6H14O6) is a hexose sugar alcohol derived from glucose. Epichlorohydrin (C3H5ClO) is an epoxide that reacts readily with nucleophiles, such as alcohols. The reaction between D-Glucitol and epichlorohydrin leads to the formation of glycidyl ethers and other derivatives, which can possess unique biological properties.

1. Toxicological Profile

The reaction products of D-Glucitol with epichlorohydrin have been studied for their toxicological effects. Research indicates that these compounds can exhibit cytotoxicity and genotoxicity under certain conditions.

- Cytotoxic Effects : In vitro studies have shown that exposure to these products can lead to reduced cell viability in various cell lines. For instance, concentrations above 100 µM have been associated with significant decreases in cell proliferation rates .

- Genotoxicity : The potential genotoxic effects of D-Glucitol reaction products have been evaluated through assays measuring DNA damage. Results indicate that at high concentrations, these compounds can induce DNA strand breaks in cultured human lymphocytes .

| Concentration (µM) | Cell Viability (%) | DNA Damage (Tail Moment) |

|---|---|---|

| 0 | 100 | 0 |

| 50 | 85 | 2 |

| 100 | 70 | 5 |

| 200 | 50 | 10 |

2. Potential Therapeutic Applications

Despite their toxicity at high concentrations, some reaction products of D-Glucitol and epichlorohydrin may have therapeutic potential.

- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. For example, studies show that specific formulations can inhibit the growth of Escherichia coli and Candida albicans at concentrations as low as 50 µg/mL .

- Drug Delivery Systems : The hydrophilic nature of D-Glucitol-based polymers makes them suitable for drug delivery applications. Research has indicated that these polymers can enhance the solubility and bioavailability of poorly soluble drugs .

3. Environmental Impact

The environmental implications of using D-Glucitol reaction products with epichlorohydrin are also crucial to consider.

- Biodegradability : Studies suggest that while some reaction products are biodegradable, others may persist in the environment, potentially leading to ecological concerns. The breakdown products should be monitored to assess their impact on soil and water systems .

- Regulatory Considerations : Due to their potential toxicity, regulatory frameworks are being developed to evaluate the safety of these compounds in consumer products. The EPA has initiated assessments to establish safe exposure levels for humans and wildlife .

Case Study 1: Cytotoxicity Assessment

A study conducted on human liver cells exposed to varying concentrations of D-Glucitol reaction products revealed a dose-dependent relationship between concentration and cytotoxicity. The study concluded that while low concentrations were relatively safe, higher doses led to significant cell death.

Case Study 2: Antimicrobial Efficacy

In another investigation, a formulation containing D-Glucitol-derived glycidyl ether was tested against common pathogens in clinical settings. Results indicated effective inhibition of bacterial growth, suggesting potential use in antiseptic formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.